molecular formula C22H26N6O2 B3814232 N-(1-{1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide

N-(1-{1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B3814232
M. Wt: 406.5 g/mol
InChI Key: DTNWAWUMTUZBJZ-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is very important in medicinal chemistry .


Synthesis Analysis

Benzimidazoles can be synthesized using several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids . The exact synthesis process for your specific compound would depend on the other functional groups present in the molecule.


Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic, capable of participating in pi stacking interactions. It is a structural isomer of naturally occurring nucleotides, which allows it to interact easily with the biopolymers of the living system .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands for metal catalysts, and can also undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature, with a high melting point. They are relatively stable compounds .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their exact structure and the target they interact with. Some benzimidazole derivatives have been found to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

Like all chemicals, benzimidazoles should be handled with care. They should be stored in a cool, dry place, away from heat and open flames. Always use personal protective equipment when handling these chemicals .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new benzimidazole derivatives with improved potency and selectivity for various biological targets .

Properties

IUPAC Name

N-[2-[1-[3-(benzimidazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c29-21(10-14-27-15-23-18-3-1-2-4-19(18)27)26-12-8-17(9-13-26)28-20(7-11-24-28)25-22(30)16-5-6-16/h1-4,7,11,15-17H,5-6,8-10,12-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNWAWUMTUZBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-{1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-{1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-{1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-{1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-{1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-{1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide

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